molecular formula C9H10ClN3O2 B2409571 N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide CAS No. 61239-34-7

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide

Cat. No.: B2409571
CAS No.: 61239-34-7
M. Wt: 227.65
InChI Key: BNRCGWOSLOTALI-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a hydroxyamino and iminopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of 4-chloroaniline with suitable reagents to introduce the hydroxyamino and iminopropanamide functionalities. One common method involves the condensation of 4-chloroaniline with glyoxal, followed by reduction and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The hydroxyamino and iminopropanamide groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a hydroxyamino group, and an iminopropanamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H12ClN3O
Molecular Weight229.68 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with glyoxal under controlled conditions, followed by reduction to introduce the hydroxyamino functionality. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyamino and iminopropanamide groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. This interaction may lead to modulation of enzyme activity, impacting processes such as cell signaling and metabolism .

Case Studies

Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of this compound, it was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity
A preclinical trial evaluated the effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value of 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRCGWOSLOTALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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